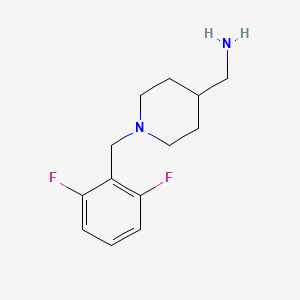

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZVVNHHAXSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine typically involves:

- Starting from substituted piperidone or piperidine derivatives , often 4-piperidone or ethyl isonipecotate, which provide the piperidine core.

- Introduction of the 2,6-difluorobenzyl moiety via alkylation or reductive amination using appropriate benzyl halides or aldehydes.

- Functional group transformations including protection/deprotection steps, amide bond formation, and hydrolysis as needed.

- Use of bases and solvents such as sodium hydride (NaH), triethylamine (TEA), tetrahydrofuran (THF), and acetonitrile to facilitate reactions.

This general approach is supported by multiple reaction schemes and patent literature describing similar piperidine-based compounds with difluorobenzyl substitutions.

Stepwise Preparation Methods

Preparation of Piperidine Intermediate

- Starting Material: Ethyl 3-(piperidin-4-yl)propionate or 4-substituted piperidone.

- Base Treatment: Use of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate and activate the piperidone for nucleophilic substitution.

- Alkylation: Reaction with 2,6-difluorobenzyl halide (e.g., 2,6-difluorobenzyl chloride or bromide) to yield the N-benzylated intermediate.

- Protection/Deprotection: Protecting groups (PG) may be introduced on nitrogen or other reactive sites to control selectivity and are later removed by acid or base treatment.

Reductive Amination Route

- Intermediate Aldehyde Formation: The piperidin-4-yl methanamine moiety can be introduced by reductive amination of the corresponding piperidine aldehyde with ammonia or amine sources.

- Reagents: Commonly used reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.

- Outcome: This method enables direct attachment of the methanamine group at the 4-position of the piperidine ring with high selectivity.

Hydrolysis and Coupling

- Ester Hydrolysis: When starting from ester intermediates (e.g., ethyl esters), alkaline hydrolysis (saponification) is employed to convert esters to carboxylic acids.

- Amide Coupling: Coupling of the acid intermediate with amines such as 2-(4-pyridyl)ethylamine or similar nucleophiles using peptide coupling reagents (e.g., EDCI, HATU) to form amide bonds, if applicable.

- This step is common in analog syntheses where the piperidine derivative is further functionalized.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Base activation | Sodium hydride (NaH), THF | Deprotonation for nucleophilic attack |

| Alkylation | 2,6-Difluorobenzyl chloride/bromide, TEA | Introduction of difluorobenzyl group |

| Protection | Boc or other protecting groups | Control reactivity/selectivity |

| Deprotection | Acidic or basic conditions | Remove protecting groups |

| Reductive amination | Sodium triacetoxyborohydride, aldehyde, NH3 | Attach methanamine group |

| Hydrolysis | NaOH or KOH, aqueous/alcohol solvent | Convert esters to acids |

| Amide coupling | EDCI, HATU, or similar reagents | Form amide bonds |

Detailed Reaction Scheme Summary (From Patent WO2013129879A1)

The patent outlines a multi-step synthetic route for compounds structurally related to (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine:

- Step 1: Reaction of R-substituted 4-piperidone with base in THF to form intermediate (i).

- Step 2: Alkylation of intermediate (i) with 2,6-difluorobenzyl halide to yield intermediate (ii).

- Step 3: Treatment of intermediate (ii) with urea and HCl followed by heating to produce intermediate (iii).

- Step 4: Cyclization under basic aqueous-alcoholic conditions to yield intermediate (iv).

- Step 5: Subsequent alkylation or reductive amination steps to install the methanamine moiety, followed by deprotection to afford the final compound.

Research Findings and Optimization Notes

- The choice of base and solvent critically influences the yield and purity of the alkylation step.

- Protection strategies are essential to avoid side reactions, especially when multiple reactive nitrogen atoms are present.

- Reductive amination provides a mild and efficient route to introduce the methanamine group with good stereochemical control.

- Hydrolysis and coupling steps allow for diversification of the molecule for further medicinal chemistry optimization.

- Enantiomeric purity may be relevant depending on the target application, with the (R)-isomer often showing superior biological activity in related compounds.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Outcome |

|---|---|---|

| Piperidine core formation | Ethyl 3-(piperidin-4-yl)propionate, NaH, THF | Activated piperidine intermediate |

| Benzylation | 2,6-Difluorobenzyl chloride, TEA, acetonitrile | N-benzylated piperidine |

| Urea treatment & cyclization | Urea, HCl, heating, aqueous NaOH/alcohol | Cyclized intermediate |

| Reductive amination | Aldehyde intermediate, NaBH(OAc)3, NH3 | Methanamine substitution |

| Hydrolysis & coupling | NaOH, EDCI/HATU, amines | Acid or amide derivatives |

| Deprotection | Acidic/basic conditions | Final free amine compound |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using agents such as or .

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like or in the presence of a base such as .

Major Products:

Oxidation: Formation of corresponding or .

Reduction: Formation of .

Substitution: Formation of .

Scientific Research Applications

Therapeutic Applications

The applications of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine span several therapeutic areas:

Neurological Disorders

- Antidepressant Activity : Research indicates that compounds similar to (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.

- Anxiolytic Effects : Its interaction with GABAergic systems suggests potential use in treating anxiety disorders.

Pain Management

- The compound has shown promise in preclinical studies for managing neuropathic pain through its action on pain pathways in the central nervous system.

Anticancer Activity

- Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, particularly against certain types of human tumors. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their efficacy against cancer cell lines .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Fluorinated benzyl-piperidine derivatives are widely explored for their pharmacological properties. Below is a comparative analysis:

Key Findings :

- The 2,6-difluoro substitution in the target compound likely enhances π-π stacking and reduces metabolic degradation compared to mono-fluorinated analogs like FVJ or N-(4-Fluorobenzyl) derivatives .

- Piperidine vs. Piperazine : Piperidine (target) offers greater flexibility than piperazine (FVJ, FW7), which may improve binding to conformational-sensitive targets like GPCRs .

- Methanamine vs. Acetamide : The primary amine in the target compound confers higher solubility in acidic environments (e.g., lysosomal targeting) compared to acetamide derivatives .

Pharmacological Activity Trends

Compounds with fluorinated benzyl-piperidine scaffolds () are frequently associated with:

- Kinase Inhibition : E.g., FVJ and FW7 show activity against kinases due to benzimidazole/chlorophenyl motifs. The target’s simpler structure may favor selectivity over potency .

- CNS Penetration : Methanamine derivatives (target) are more likely to cross the blood-brain barrier than acetamide or piperazine analogs .

Biological Activity

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine primarily involves its interaction with various neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing physiological processes. The presence of fluorine atoms enhances its lipophilicity and metabolic stability , which are crucial for its effectiveness as a therapeutic agent.

Biological Activity Overview

Research indicates that (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine exhibits several biological activities:

- Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antiviral Activity : Some studies indicate that it may inhibit viral replication, particularly in the context of alphavirus infections .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine. Here are some key findings:

Case Studies

In a notable case study involving the evaluation of this compound's effects on neurodegenerative models, researchers found that it significantly improved cognitive function in animal models subjected to induced neurotoxicity. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, suggesting its potential as a therapeutic agent for central nervous system disorders .

Comparison with Similar Compounds

When compared to similar compounds such as (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine and (1-(2,6-Dimethylphenyl)piperidin-4-yl)methanamine, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine demonstrates superior metabolic stability and receptor selectivity due to the unique chemical properties imparted by the difluorobenzyl group. This enhances its potential application in drug development.

Q & A

Q. What are the recommended synthetic routes for (1-(2,6-difluorobenzyl)piperidin-4-yl)methanamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves reductive amination of 2,6-difluorobenzaldehyde with piperidin-4-ylmethanamine, followed by purification via column chromatography. Optimization can include:

- Catalyst Screening : Use of sodium triacetoxyborohydride (STAB) or cyanoborohydride in dichloromethane or methanol .

- Temperature Control : Maintaining 0–25°C to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require acid scavengers.

Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry and reaction time .

Q. How can the purity and structural integrity of (1-(2,6-difluorobenzyl)piperidin-4-yl)methanamine be validated post-synthesis?

- Methodological Answer : Analytical methods include:

- HPLC-UV : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for baseline separation of impurities .

- NMR Spectroscopy : Confirm substitution patterns via -NMR (e.g., benzylic protons at δ 3.5–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] ~ 267.3 Da) to verify molecular weight .

Q. What are the primary pharmacological targets hypothesized for this compound, and how can in vitro assays be designed to test binding affinity?

- Methodological Answer : The piperidine-fluorobenzyl scaffold suggests potential activity at GPCRs (e.g., serotonin or dopamine receptors). Assay design steps:

- Receptor Binding Assays : Radioligand displacement using -ligands (e.g., 5-HT receptors) in HEK293 cells.

- Functional Assays : Measure cAMP modulation via ELISA or BRET-based sensors.

- Positive Controls : Compare to known ligands (e.g., WAY-100635 for 5-HT) .

Advanced Research Questions

Q. How does the 2,6-difluorobenzyl substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorination typically enhances metabolic stability by blocking cytochrome P450 (CYP3A4/2D6) oxidation. Comparative studies involve:

Q. What strategies resolve contradictions in reported activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. Mitigation strategies:

Q. Can computational modeling predict the compound’s interaction with novel targets, and what validation experiments are required?

- Methodological Answer : Molecular docking (AutoDock Vina) against homology models of targets (e.g., sigma receptors) can prioritize candidates. Validation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.